Methyl 2-(isobutyryloxy)benzoate

Description

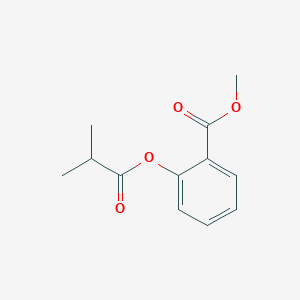

Methyl 2-(isobutyryloxy)benzoate is an ester derivative of salicylic acid, characterized by a methyl ester group at the carboxylic acid position and an isobutyryloxy (2-methylpropanoyloxy) substituent at the 2-position of the aromatic ring. This branched acyloxy group confers distinct physicochemical properties, such as increased lipophilicity compared to simpler benzoate esters like methyl benzoate.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(2-methylpropanoyloxy)benzoate |

InChI |

InChI=1S/C12H14O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-8H,1-3H3 |

InChI Key |

JZKDWCKXMBAXIX-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)OC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CC(C)C(=O)OC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Bensulfuron Methyl Ester (CAS: Not specified) and Sulfometuron Methyl Ester (CAS: Not specified) are methyl benzoate derivatives with sulfonylurea substituents. These compounds act as herbicides by inhibiting acetolactate synthase in plants. Unlike Methyl 2-(isobutyryloxy)benzoate, their bioactivity stems from the sulfonylurea group rather than acyloxy modifications. The isobutyryloxy group in the target compound may enhance membrane permeability due to its branched hydrophobicity, but this requires empirical validation .

Simple Benzoate Esters

- Methyl Benzoate (CAS: 93-58-3): A simple ester lacking substituents on the aromatic ring. It is widely used as a solvent and flavoring agent. Its lower molecular weight and hydrophobicity (logP ~1.96) contrast with this compound, which likely has a higher logP due to the bulky isobutyryloxy group .

- Isopropyl Benzoate (CAS: 939-48-0): Features a branched isopropyl ester instead of methyl. This compound is used in cosmetics for its emollient properties.

Quinoline-Carbonyl Derivatives

Compounds C1–C7 from (e.g., Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate backbone but incorporate quinoline-carbonyl-piperazine moieties. These derivatives are designed for pharmaceutical applications, possibly targeting receptors or enzymes. The absence of such extended conjugated systems in this compound suggests divergent biological roles, though both leverage ester groups for metabolic stability .

Antibacterial Isobutyryloxy Derivatives

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid () contains an isobutyryloxy group and demonstrates antibacterial activity against Gram-positive bacteria. While structurally distinct (a pentanoic acid vs.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Benzoate Derivatives

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Synthetic Flexibility: The 2-position substitution in this compound allows for further functionalization, as seen in ’s quinoline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.